4-Ethoxyphenyl chloroacetate
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Overview
Description
4-Ethoxyphenyl chloroacetate is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.646 . It is used for research purposes .
Synthesis Analysis
There are several papers discussing the synthesis of compounds related to 4-Ethoxyphenyl chloroacetate. For instance, one paper discusses the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . Another paper discusses the synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones .Physical And Chemical Properties Analysis
4-Ethoxyphenyl chloroacetate has a molecular weight of 214.646 . More detailed physical and chemical properties may be found in specialized chemical databases .Scientific Research Applications
Synthesis of Thiophene Derivatives
4-Ethoxyphenyl chloroacetate can be used in the synthesis of thiophene derivatives . Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Corrosion Inhibitors
Thiophene derivatives, which can be synthesized using 4-Ethoxyphenyl chloroacetate, are utilized in industrial chemistry and material science as corrosion inhibitors . They can protect metals from corrosion, which is a significant issue in many industries .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Biologically Active Compounds
Thiophene-based analogs, synthesized using 4-Ethoxyphenyl chloroacetate, are a potential class of biologically active compounds . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Ionomer-based Polyurethanes
4-Ethoxyphenyl chloroacetate can be used in the synthesis of ionomer-based polyurethanes . These polymers possess ionic groups on the polymer backbone and are used in a tremendous number of applications such as in membranes or batteries .
Optical Recording Materials
Di(4-ethoxyphenyl)dibenzofulvene, a compound related to 4-Ethoxyphenyl chloroacetate, has been investigated for its potential application as optical recording materials . The emission of this compound can be switched among four different colors through modulation of its molecular packing patterns .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Ethoxyphenyl chloroacetate is the SLC15A4 . SLC15A4 is a protein that plays a crucial role in the nucleic acid-sensing TLR7/8 pathway, which activates IRF5 .
Mode of Action
4-Ethoxyphenyl chloroacetate interacts with its target, SLC15A4, by binding to a lysosomal outward-open conformation . This binding event leads to a conformational switch that disrupts the SLC15A4-TASL adapter module . As a result, the effector protein TASL undergoes proteostatic regulation, leading to its degradation . This interrupts the TLR7/8-IRF5 signaling pathway and prevents downstream proinflammatory responses .
Biochemical Pathways
The compound’s action primarily affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, it prevents the activation of IRF5, thereby inhibiting the pathway and its downstream proinflammatory responses .
Pharmacokinetics
It’s worth noting that similar compounds undergo extensive metabolism, involving oxidation, deethylation, and conjugation reactions at multiple sites .
Result of Action
The primary result of 4-Ethoxyphenyl chloroacetate’s action is the prevention of proinflammatory responses . By disrupting the SLC15A4-TASL adapter module and inhibiting the TLR7/8-IRF5 signaling pathway, it can potentially mitigate conditions associated with inflammation .
properties
IUPAC Name |
(4-ethoxyphenyl) 2-chloroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-13-8-3-5-9(6-4-8)14-10(12)7-11/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPPIUMBDOFCBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427888 |
Source
|
Record name | 4-ethoxyphenyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxyphenyl chloroacetate | |
CAS RN |
119929-85-0 |
Source
|
Record name | 4-ethoxyphenyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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